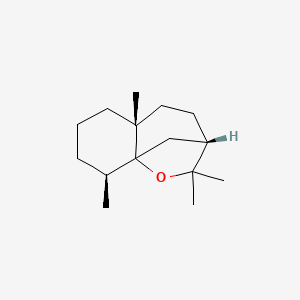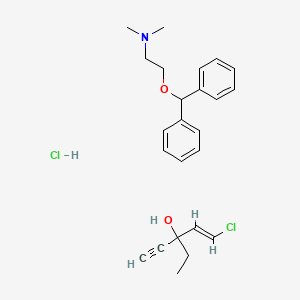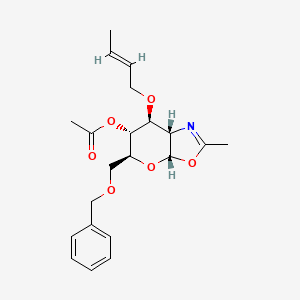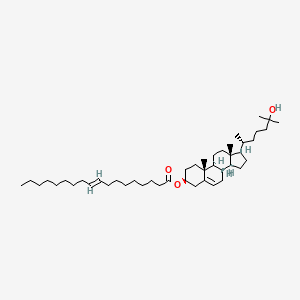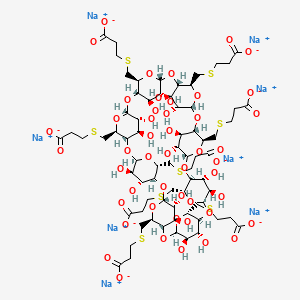
スガマデックスナトリウム
概要
説明
科学的研究の応用
Sugammadex (sodium) has a wide range of scientific research applications:
- Chemistry: Used as a model compound for studying encapsulation and complexation reactions .
- Biology: Investigated for its ability to reverse neuromuscular blockade in various biological systems .
- Medicine: Widely used in clinical settings to reverse the effects of neuromuscular blocking agents during surgery .
- Industry: Employed in the development of new drug formulations and delivery systems .
作用機序
シュガマデックス (ナトリウム)は、独自の機序を通じて効果を発揮します。
生化学分析
Biochemical Properties
Sugammadex Sodium plays a crucial role in biochemical reactions by forming a stable, inactive complex with aminosteroid neuromuscular blocking agents. This interaction is highly specific and involves the encapsulation of the aminosteroid molecule within the hydrophobic core of the Sugammadex Sodium molecule. The primary biomolecules that Sugammadex Sodium interacts with are rocuronium and vecuronium, which are aminosteroid neuromuscular blocking agents. The nature of these interactions is based on the formation of a 1:1 complex, where Sugammadex Sodium encapsulates the aminosteroid molecule, rendering it inactive .
Cellular Effects
Sugammadex Sodium exerts significant effects on various types of cells and cellular processes. It influences cell function by reversing the neuromuscular blockade induced by aminosteroid agents. This reversal is achieved through the encapsulation of the aminosteroid molecule, which prevents it from binding to nicotinic acetylcholine receptors at the neuromuscular junction. As a result, normal cell signaling pathways, gene expression, and cellular metabolism are restored. Sugammadex Sodium has been shown to have minimal off-target effects, making it a highly specific and safe agent for clinical use .
Molecular Mechanism
The molecular mechanism of action of Sugammadex Sodium involves the formation of a stable, inactive complex with aminosteroid neuromuscular blocking agents. This is achieved through the encapsulation of the aminosteroid molecule within the hydrophobic core of the Sugammadex Sodium molecule. This binding interaction effectively sequesters the aminosteroid molecule, preventing it from interacting with nicotinic acetylcholine receptors at the neuromuscular junction. Additionally, Sugammadex Sodium does not bind to plasma proteins and is eliminated unchanged by the kidneys, ensuring a rapid and efficient reversal of neuromuscular blockade .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sugammadex Sodium have been observed to change over time. The compound is highly stable and does not degrade easily, maintaining its efficacy over extended periods. Long-term studies have shown that Sugammadex Sodium does not have any adverse effects on cellular function, even after prolonged exposure. In both in vitro and in vivo studies, Sugammadex Sodium has demonstrated consistent and reliable performance in reversing neuromuscular blockade .
Dosage Effects in Animal Models
The effects of Sugammadex Sodium vary with different dosages in animal models. At low doses, Sugammadex Sodium effectively reverses mild to moderate neuromuscular blockade. Higher doses are required to reverse deep neuromuscular blockade. Toxic or adverse effects have not been observed at high doses, making Sugammadex Sodium a safe and effective agent for use in various clinical settings. Threshold effects have been noted, with a minimum effective dose required to achieve complete reversal of neuromuscular blockade .
Metabolic Pathways
Sugammadex Sodium is involved in specific metabolic pathways, primarily related to its elimination from the body. The compound is not metabolized by the liver and is excreted unchanged by the kidneys. This unique metabolic pathway ensures that Sugammadex Sodium does not interact with other metabolic processes or enzymes, minimizing the risk of adverse effects. The elimination of Sugammadex Sodium is efficient, with the compound being rapidly cleared from the body .
Transport and Distribution
Sugammadex Sodium is transported and distributed within cells and tissues through passive diffusion. The compound does not rely on specific transporters or binding proteins for its distribution. Once administered, Sugammadex Sodium rapidly reaches the site of action, where it forms a stable complex with aminosteroid neuromuscular blocking agents. The localization and accumulation of Sugammadex Sodium are primarily determined by its interaction with the target aminosteroid molecules .
Subcellular Localization
The subcellular localization of Sugammadex Sodium is primarily within the extracellular space, where it interacts with aminosteroid neuromuscular blocking agents. The compound does not enter cells or interact with intracellular components, ensuring its specificity and minimizing off-target effects. Sugammadex Sodium does not undergo post-translational modifications or possess targeting signals, as its primary mode of action is through extracellular encapsulation of aminosteroid molecules .
準備方法
合成経路および反応条件: シュガマデックス (ナトリウム)の調製には、いくつかの重要なステップが含まれます。
- ジメチルホルムアミドなどの有機溶媒中で、γ-シクロデキストリンをトリ-n-ブチルホスフィンとハロゲン(例:臭素)と反応させる ことで、式Iの化合物を得る .
- 式Iの化合物を、0°C未満の温度で有機溶媒中、水素化ナトリウムの存在下で、メチル3-メルカプトプロピオネートと反応させる ことで、式IIの化合物を得る .
式IIの化合物を水酸化ナトリウムと反応させる: シュガマデックス (ナトリウム)を形成する.
工業的製造方法: シュガマデックス (ナトリウム)の工業的製造方法には、以下が含まれます。
化学反応の分析
シュガマデックス (ナトリウム)は、主に神経筋遮断薬との封入反応を起こします。重要な反応には、以下が含まれます。
一般的な試薬と条件:
主要な製品:
4. 科学研究への応用
シュガマデックス (ナトリウム)は、幅広い科学研究への応用があります。
類似化合物との比較
シュガマデックス (ナトリウム)は、選択的な弛緩薬結合特性により、神経筋遮断逆転薬の中でユニークです。類似の化合物には、以下が含まれます。
特性
IUPAC Name |
octasodium;3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-10,15,20,25,30,35,40-heptakis(2-carboxylatoethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H112O48S8.8Na/c73-33(74)1-9-121-17-25-57-41(89)49(97)65(105-25)114-58-26(18-122-10-2-34(75)76)107-67(51(99)43(58)91)116-60-28(20-124-12-4-36(79)80)109-69(53(101)45(60)93)118-62-30(22-126-14-6-38(83)84)111-71(55(103)47(62)95)120-64-32(24-128-16-8-40(87)88)112-72(56(104)48(64)96)119-63-31(23-127-15-7-39(85)86)110-70(54(102)46(63)94)117-61-29(21-125-13-5-37(81)82)108-68(52(100)44(61)92)115-59-27(19-123-11-3-35(77)78)106-66(113-57)50(98)42(59)90;;;;;;;;/h25-32,41-72,89-104H,1-24H2,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88);;;;;;;;/q;8*+1/p-8/t25-,26-,27-,28-,29-,30-,31-,32-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-;;;;;;;;/m1......../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGKABOMYQLLDJ-VKHHSAQNSA-F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H104Na8O48S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2178.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343306-79-6 | |
| Record name | Sugammadex sodium [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343306796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUGAMMADEX SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERJ6X2MXV7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Unlike anticholinesterase agents that increase acetylcholine concentration to displace neuromuscular blocking agents (NMBAs) from their receptor sites, Sugammadex Sodium directly encapsulates aminosteroidal NMBAs, such as rocuronium and vecuronium. [] This encapsulation forms a stable complex in the plasma, reducing the free concentration of the NMBA and shifting the equilibrium away from the receptor site, thereby rapidly reversing the blockade. []
A: Clinical data suggests that Sugammadex Sodium can effectively and rapidly reverse both profound and moderate levels of neuromuscular blockade induced by rocuronium and vecuronium. [] Evidence also suggests potential for reversal of low levels of pancuronium-induced blockade. []
A: No. Sugammadex Sodium is specifically designed to encapsulate aminosteroidal NMBAs like rocuronium and vecuronium. [, ] It does not reverse the effects of benzylisoquinolinium NMBAs, such as atracurium or cisatracurium. []
A: While the provided research articles do not explicitly state the molecular formula and weight of Sugammadex Sodium, it is a modified gamma cyclodextrin. [, ] Its specific chemical structure and properties are likely detailed in pharmaceutical chemistry resources and the manufacturer's prescribing information.
ANone: The provided research articles primarily focus on clinical applications and do not delve into the spectroscopic characterization of Sugammadex Sodium. Detailed spectroscopic data would be found in dedicated chemical analyses and potentially in the manufacturer's drug master file.
ANone: The provided research primarily focuses on the clinical applications and pharmacological profile of Sugammadex Sodium. Information regarding its material compatibility and stability under various conditions, catalytic properties and applications, computational chemistry modeling, structure-activity relationship studies, and specific formulation strategies is not discussed in these articles. Such information would be explored through dedicated material science and pharmaceutical development research.
A: Yes, Sugammadex Sodium (Bridion) received approval from the Food and Drug Administration (FDA) in December 2015 for reversing rocuronium and vecuronium-induced neuromuscular blockade in adults undergoing surgery. [, ]
A: Sugammadex Sodium was approved for use in both adults and children in the European Union in 2008. [, ] It has been registered in over 50 countries. []
A: While specific details on its metabolism and excretion are not provided in the research, Sugammadex Sodium is primarily eliminated renally as an intact molecule along with the encapsulated NMBA. []
A: Research suggests that Sugammadex Sodium provides a faster onset-offset profile compared to succinylcholine (1.0 mg/kg) when used to reverse rocuronium-induced blockade. []
A: Yes, the safety and efficacy of Sugammadex Sodium have been evaluated in pediatric populations. [] In 2008, the European Union approved its use in both adults and children. [, ]
A: While the provided articles do not comprehensively cover contraindications, caution is advised in patients with severe renal impairment as it is primarily cleared through the kidneys. [] Consultation with the manufacturer's prescribing information is essential for detailed guidance.
ANone: The provided research articles primarily focus on the clinical application and pharmacological profile of Sugammadex Sodium. Information related to resistance mechanisms, comprehensive toxicological data beyond reported adverse effects, drug delivery and targeting strategies, research on specific biomarkers, detailed analytical methods and validation, environmental impact assessments, dissolution and solubility studies, quality control and assurance measures, immunogenicity and immunological responses, drug-transporter and drug-metabolizing enzyme interactions, biocompatibility and biodegradability, alternative compounds, recycling and waste management strategies, research infrastructure, historical context, and cross-disciplinary applications is not addressed within these articles. Further research in specialized areas would be needed to address these aspects.
A: The European Medicines Agency approved Sugammadex Sodium for clinical use in 2008. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



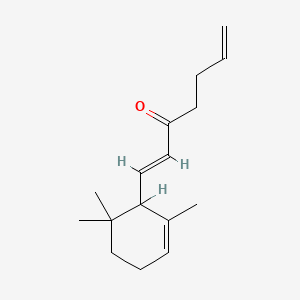

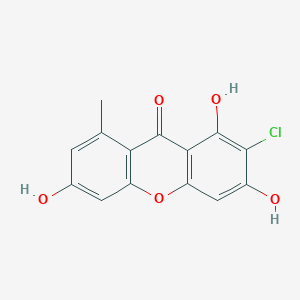
![[(1S,12S,14R,15E)-15-ethylidene-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol](/img/structure/B1235881.png)


